molecular formula C8H7FO3 B1211088 4-Fluoromandelic acid CAS No. 395-33-5

4-Fluoromandelic acid

Cat. No.: B1211088
CAS No.: 395-33-5
M. Wt: 170.14 g/mol
InChI Key: RWCMOQXHIDWDDJ-UHFFFAOYSA-N
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Description

4-Fluoromandelic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of mandelic acid, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Biochemical Analysis

Biochemical Properties

4-Fluoromandelic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as mandelate racemase and S-mandelate dehydrogenase, which are involved in the degradation pathway of mandelic acid . These interactions are crucial for the conversion of this compound into other metabolites, facilitating various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which are essential for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. For instance, its interaction with mandelate racemase results in the inhibition of the enzyme’s activity, thereby affecting the metabolic pathway of mandelic acid . Furthermore, this compound can induce changes in gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal adverse effects, while higher doses may lead to toxicity and other adverse effects . Studies have shown that there is a threshold beyond which the compound exhibits toxic effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. It interacts with enzymes such as mandelate racemase and S-mandelate dehydrogenase, which facilitate its conversion into other metabolites . These interactions are crucial for maintaining metabolic flux and ensuring the proper functioning of metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of this compound is essential for its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoromandelic acid can be synthesized through several methods. One common approach involves the aromatic nucleophilic substitution of fluorine into mandelic acid derivatives.

Industrial Production Methods: In industrial settings, this compound is often produced via the resolution of racemic mixtures. For example, the racemic mixture of this compound can be resolved using chiral amines such as S-1-naphthaleneethylamine or R-1-naphthaleneethylamine. The resulting diastereomeric salts are then separated, and the desired enantiomer is obtained through recrystallization and acidification .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoromandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoromandelic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoromandelic acid depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its mechanism involves interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets can vary based on the specific derivative or application .

Comparison with Similar Compounds

    Mandelic Acid: The parent compound, differing by the absence of the fluorine atom.

    4-Chloromandelic Acid: Similar structure with a chlorine atom instead of fluorine.

    4-Bromomandelic Acid: Contains a bromine atom in place of fluorine.

    4-Iodomandelic Acid: Features an iodine atom instead of fluorine

Uniqueness: 4-Fluoromandelic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules. This makes this compound particularly valuable in applications requiring specific electronic and steric characteristics .

Properties

IUPAC Name

2-(4-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCMOQXHIDWDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314910
Record name 4-Fluoromandelic acid
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Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

395-33-5
Record name 4-Fluoromandelic acid
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Record name 4-fluoro-alpha-hydroxybenzeneacetic acid
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Record name 395-33-5
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Record name 4-Fluoromandelic acid
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Record name 4-fluoromandelic acid
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Synthesis routes and methods

Procedure details

The reaction was performed in a 1 L reactor under an atmosphere of nitrogen with 200 rpm stirring. 2-(4-Fluorophenyl)-2-hydroxyacetic acid (139 g, 816.98 mmol) was charged into the reactor. Ethanol (800 mL) was added which resulted in a turbid mixture. The mixture was heated to reflux with a ramp of 1° C./min. (R)-(+)-1-phenylethylamine (68.5 mL, 531.04 mmol) was then added within 5 minutes. The clear homogenous solution was then allowed to slowly cool to 60° C. with a ramp of 1° C./min. When that temperature was reached, seeds of 95:5 diastereomeric purity was added (˜100 mg). Crystallisation now slowly initiated. The temperature was ramped down to 20° C. with 0.5° C./min. When that temperature was reached the mixture was allowed to stir for another 2 hours. The mixture was then filtrated. This furnished crystals of the ammonium salt (95 g). This salt was then re-crystallised from ETOH (99.5%, 800 mL) using the following procedure: In a 1 L reactor and under an atmosphere of nitrogen, the salt obtained above was charged into the reactor. EtOH (800 mL) was added (a suspension was obtained) and the temperature was then increased to reflux with a ramp of 1° C./min. When all salt was dissolved, the temperature was ramped down with 1° C./min-->65° C. When that temperature was reached (clear homogenous solution), seeding crystals were added (approximately 0.5 g was added). Crystallization initiated immediately but very slowly. The temperature was then ramped down to 20° C. with 0.5° C./min. The mixture was then stirred (200 rpm) over night. After filtration and drying in vacuo, 67.9 g of the salt was obtained. Chiral HPLC analysis of the free acid of the salt showed an enantiomeric excess of 95.2% (97.6:2.4 er). The salt was recrystallized one more time from ETOH (99.5%, 500 mL) using the same procedure as described above but the mixture was only allowed to stir for 2 hours at room temperature instead of stirring over night. After filtration and drying, 56.3 g of crystals of the ammonium salt were obtained. Chiral HPLC analysis of the free acid showed an enantiomeric excess of 99.1%.
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
68.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-fluoromandelic acid of interest in the context of enantiomeric resolution?

A: this compound, like other mandelic acid derivatives, exists as two enantiomers (mirror image molecules) due to a chiral center. Obtaining these enantiomers in pure form is often crucial for pharmaceutical applications, as they can have different biological activities. this compound has been successfully resolved (separated into its individual enantiomers) using various chiral resolving agents like levetiracetam [] and pseudoephedrine []. This is possible because these agents form preferentially with one enantiomer of this compound over the other, allowing for separation.

Q2: How does the fluorine atom at the 4-position influence the resolution of this compound compared to other halogenated mandelic acids?

A: Research indicates that both the position and type of halogen substituent on the mandelic acid ring significantly impact the resolution process []. For instance, while levetiracetam preferentially co-crystallizes with the S enantiomer of most halogenated mandelic acids, it favors the R enantiomer of this compound []. This suggests that the fluorine atom's size and electronegativity uniquely influence the interactions with resolving agents, leading to different co-crystallization preferences.

Q3: What is known about the solid-state structures of this compound salts with chiral resolving agents?

A: Studies utilizing X-ray crystallography have revealed detailed structural information about this compound salts. For example, in the case of pseudoephedrine salts, different crystal structure types were observed depending on the solvent and the enantiomer of this compound used []. These structures provide insights into the specific intermolecular interactions, such as hydrogen bonding patterns, that govern the selective co-crystallization and thus the resolution efficiency.

Q4: Are there any observed differences in the physical properties of diastereomeric salts formed by this compound that relate to their ability to be separated?

A: Yes, research comparing salts formed between this compound and closely related resolving agents like deoxyephedrine and ephedrine highlights the importance of physical property differences in resolution []. While deoxyephedrine forms poorly discriminating salts with this compound, ephedrine leads to a better separation []. This difference is attributed to variations in the crystal packing, density, and heats of fusion between the diastereomeric salts formed, ultimately impacting their solubility differences and ease of separation.

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